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Compound of Interest

Compound Name: BAY 38-7271

Cat. No.: B1667812 Get Quote

Magdeburg, Germany - The clinical development of BAY 38-7271, a promising cannabinoid

receptor agonist for the treatment of traumatic brain injury (TBI), was halted during its Phase IIa

clinical trial. This cessation was not due to concerns regarding the drug's efficacy or safety but

was a direct consequence of the closure of KeyNeurotek Pharmaceuticals, the company

spearheading its development.

BAY 38-7271, a potent CB1 and CB2 receptor agonist, had demonstrated significant

neuroprotective effects in preclinical studies and a favorable safety profile in initial human trials.

Its abrupt discontinuation underscores the challenges faced in the pharmaceutical industry,

where corporate stability can be as crucial as scientific merit in bringing a new therapy to

patients.

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of BAY 38-7271, including its mechanism of

action, preclinical data, and the specifics of its discontinued clinical trial.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of BAY 38-7271's clinical

development?

The clinical development of BAY 38-7271 (also known as KN 38-7271) was discontinued due

to the closure of KeyNeurotek Pharmaceuticals AG, the biopharmaceutical company that had

licensed the compound from Bayer AG for clinical development. The termination was a result of
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the company's insolvency and not based on any negative efficacy or safety data from the

ongoing Phase IIa clinical trial.

Q2: What was the therapeutic target and mechanism of action of BAY 38-7271?

BAY 38-7271 is a potent, non-eicosanoid, synthetic agonist of the cannabinoid receptors CB1

and CB2. These receptors are key components of the endocannabinoid system, which is

involved in regulating a wide range of physiological processes. In the context of traumatic brain

injury, the activation of CB1 and CB2 receptors was hypothesized to be neuroprotective by

reducing excitotoxicity, neuroinflammation, and cerebral edema.

Q3: What did the preclinical data for BAY 38-7271 show?

Preclinical studies in various animal models of traumatic brain injury and stroke demonstrated

that BAY 38-7271 had significant neuroprotective effects. These studies highlighted its ability to

reduce infarct volume and improve functional outcomes. The compound was shown to be

effective even when administered several hours after the initial injury, suggesting a clinically

relevant therapeutic window.

Q4: What was the design of the Phase IIa clinical trial for BAY 38-7271?

The Phase IIa trial was a multicenter, randomized, double-blind, placebo-controlled study

designed to evaluate the safety, tolerability, and pharmacokinetics of BAY 38-7271 in patients

with severe traumatic brain injury. The study also aimed to gather preliminary data on the

drug's efficacy in this patient population.

Troubleshooting Guide for Related Research
Issue: Difficulty in replicating the neuroprotective effects of cannabinoid agonists in TBI models.

Experimental Considerations:

Timing of Administration: The therapeutic window for cannabinoid agonists in TBI can be

narrow. Ensure the timing of drug administration post-injury is consistent and optimized for

the specific model being used.
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Dosage: Cannabinoid receptor agonists often exhibit a biphasic dose-response curve. A

comprehensive dose-ranging study is crucial to identify the optimal therapeutic dose.

Animal Model: The choice of TBI model (e.g., controlled cortical impact, fluid percussion)

can significantly influence outcomes. Ensure the model is appropriate for the specific

aspects of neuroprotection being investigated.

Issue: Observing unexpected side effects or a lack of efficacy with CB1/CB2 agonists.

Potential Causes:

Off-Target Effects: While BAY 38-7271 showed high affinity for CB1 and CB2 receptors,

other cannabinoid agonists may have off-target effects that could contribute to unexpected

outcomes.

Receptor Desensitization: Prolonged or high-dose administration of cannabinoid agonists

can lead to receptor desensitization and a reduction in efficacy.

Blood-Brain Barrier Penetration: Inconsistent or poor penetration of the blood-brain barrier

can limit the central nervous system effects of the compound.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of BAY 38-
7271.

Parameter Value Species Model Reference

CB1 Receptor

Affinity (Ki)
2.91 nM Rat

Brain membrane

binding assay
[1]

CB2 Receptor

Affinity (Ki)
4.24 nM Rat

Spleen

membrane

binding assay

[1]
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Efficacy
Measure

Dose Effect Model Reference

Infarct Volume

Reduction
10 µg/kg 53% reduction

Rat model of

subdural

hematoma

[2]

Neuroprotection 1 ng/kg/h
91% protection in

cerebral cortex

Rat model of

transient MCA

occlusion

[2]

Reduction in

Intracranial

Pressure

250 ng/kg/h 28% reduction

Rat model of

subdural

hematoma

[2]

Reduction in

Brain Water

Content

250 ng/kg/h 20% reduction

Rat model of

subdural

hematoma

[2]

Experimental Protocols
Key Experiment: In Vivo Model of Traumatic Brain Injury (Subdural Hematoma)

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate

anesthetic agent.

Induction of Subdural Hematoma: A craniotomy is performed over the right parietal cortex. A

subdural hematoma is induced by injecting autologous venous blood into the subdural

space.

Drug Administration: BAY 38-7271 or vehicle is administered intravenously at specified time

points after the induction of the hematoma.

Neurological Assessment: Neurological deficits are assessed at various time points using a

standardized neurological scoring system.

Histological Analysis: At the end of the experiment, animals are euthanized, and their brains

are removed for histological analysis to determine the infarct volume.
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Caption: Signaling pathway of BAY 38-7271 via CB1 and CB2 receptors.
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Promising Preclinical & Phase I Data

Phase IIa Clinical Trial Initiated

Clinical Development Discontinued

Reason for Discontinuation

Closure of KeyNeurotek Pharmaceuticals No Negative Efficacy or Safety Signals Reported

Click to download full resolution via product page

Caption: Logical flow of BAY 38-7271's clinical development discontinuation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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